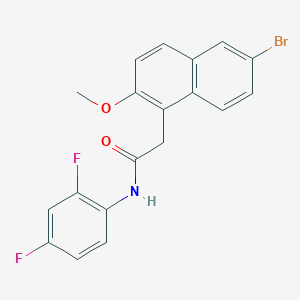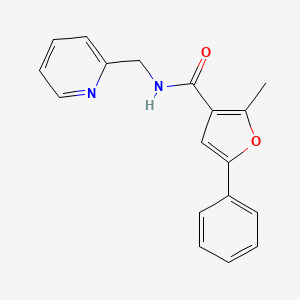![molecular formula C25H34N2O6 B5208365 2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide), commonly known as MDP, is a synthetic compound that has gained significant attention in scientific research. MDP belongs to the family of N,N-dimethylacetamides and is a potent inhibitor of protein-protein interactions. The compound has been widely used in various biochemical and physiological studies due to its unique properties.
Mecanismo De Acción
MDP works by binding to specific regions of proteins, thereby preventing their interaction with other proteins. This inhibition of protein-protein interactions can lead to the disruption of crucial cellular processes, ultimately resulting in the death of cancer cells or the prevention of viral infections.
Biochemical and physiological effects:
MDP has been shown to have a wide range of biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. MDP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MDP in lab experiments include its potency, specificity, and ability to inhibit protein-protein interactions. However, the compound can be difficult to synthesize, and its effects may be dependent on the specific cellular context. Additionally, MDP may have off-target effects, making it important to carefully control experiments.
Direcciones Futuras
There are numerous future directions for the use of MDP in scientific research. One potential direction is the development of new drugs and therapies based on the compound's ability to inhibit protein-protein interactions. Additionally, MDP may be useful in the study of various diseases, including neurodegenerative diseases and viral infections. Further research is needed to fully understand the potential applications of MDP in scientific research.
In conclusion, MDP is a synthetic compound that has gained significant attention in scientific research due to its ability to inhibit protein-protein interactions. The compound has been widely used in various biochemical and physiological studies and may have potential applications in the development of new drugs and therapies. Further research is needed to fully understand the potential of MDP in scientific research.
Métodos De Síntesis
The synthesis of MDP involves the reaction of 4,5-dimethoxy-2,1-phenylenediamine with N,N-dimethylacetyl chloride. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pressure. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
MDP has been extensively used in scientific research due to its ability to inhibit protein-protein interactions. The compound has been used in the study of various diseases, including cancer, Alzheimer's disease, and viral infections. MDP has also been used in the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O6/c1-26(2)24(28)14-18-12-22(32-7)20(30-5)10-16(18)9-17-11-21(31-6)23(33-8)13-19(17)15-25(29)27(3)4/h10-13H,9,14-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFALSFMTDIYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=C(C=C1CC2=CC(=C(C=C2CC(=O)N(C)C)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208288.png)
![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B5208300.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)

![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)
![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)


![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)
![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)